
1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that contains both an indazole and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with an indazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
- 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
- 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol
- 1-isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Uniqueness
1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole is unique due to its specific combination of an indazole and a thiophene ring. This structure may confer unique properties, such as specific binding affinities or reactivity, that are not present in similar compounds.
特性
分子式 |
C14H18N2S |
|---|---|
分子量 |
246.37 g/mol |
IUPAC名 |
1-propan-2-yl-3-thiophen-2-yl-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C14H18N2S/c1-10(2)16-12-7-4-3-6-11(12)14(15-16)13-8-5-9-17-13/h5,8-10H,3-4,6-7H2,1-2H3 |
InChIキー |
HGGPTCNCWSZDKS-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C2=C(CCCC2)C(=N1)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one](/img/structure/B13427071.png)
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13427074.png)

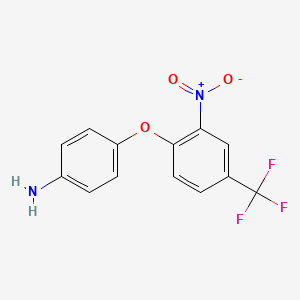

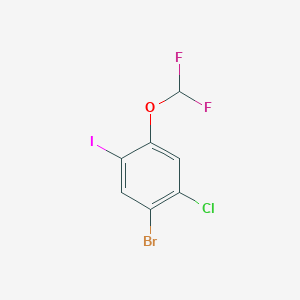
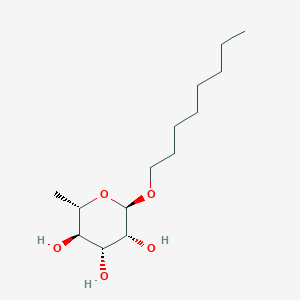
![1-Isopropyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13427102.png)

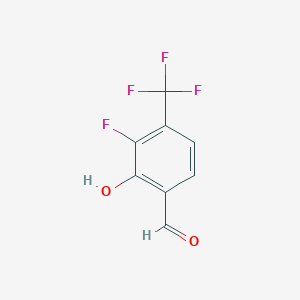
![5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13427127.png)

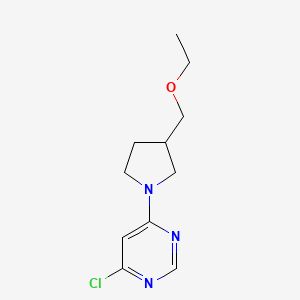
![1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13427154.png)
